2,2-Bis(but-3-enoyloxymethyl)butyl but-3-enoate

Description

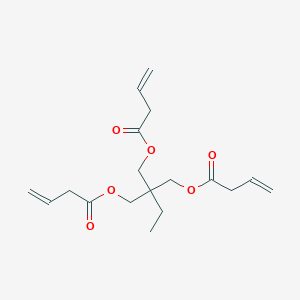

2,2-Bis(but-3-enoyloxymethyl)butyl but-3-enoate (CAS: 13830-89-2) is a triester compound with the molecular formula C₁₈H₂₆O₆ and an average molecular mass of 338.4 g/mol . Structurally, it features a central 2-ethyl-2-(hydroxymethyl)-1,3-propanediol core esterified with three but-3-enoate groups. This configuration confers unique reactivity due to the presence of multiple α,β-unsaturated ester moieties (enoyl groups), which are pivotal in polymerization and crosslinking applications. The compound is also known by synonyms such as 2-Ethyl-2-(hydroxymethyl)-1,3-propanediol tris(3-butenoate), highlighting its trifunctional ester nature .

Properties

IUPAC Name |

2,2-bis(but-3-enoyloxymethyl)butyl but-3-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O6/c1-5-9-15(19)22-12-18(8-4,13-23-16(20)10-6-2)14-24-17(21)11-7-3/h5-7H,1-3,8-14H2,4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPODCWNJUFDIEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(COC(=O)CC=C)(COC(=O)CC=C)COC(=O)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8065662 | |

| Record name | 3-Butenoic acid, 2-ethyl-2-[[(1-oxo-3-butenyl)oxy]methyl]-1,3-propanediyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13830-89-2 | |

| Record name | 3-Butenoic acid, 1,1′-[2-ethyl-2-[[(1-oxo-3-buten-1-yl)oxy]methyl]-1,3-propanediyl] ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13830-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethanolpropane tris(allyl carbonate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013830892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Butenoic acid, 1,1'-[2-ethyl-2-[[(1-oxo-3-buten-1-yl)oxy]methyl]-1,3-propanediyl] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Butenoic acid, 2-ethyl-2-[[(1-oxo-3-butenyl)oxy]methyl]-1,3-propanediyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The synthesis of 2,2-Bis(but-3-enoyloxymethyl)butyl but-3-enoate follows a three-step transesterification mechanism, where TMP reacts sequentially with methyl but-3-enoate. Each hydroxy group of TMP undergoes ester exchange, releasing methanol as a byproduct:

The reaction is equilibrium-limited, necessitating continuous removal of methanol via distillation and incremental addition of methyl but-3-enoate to maintain a molar excess.

Catalytic Systems and Efficiency

Calcium oxide (CaO) and lithium chloride (LiCl) are the most effective catalysts, operating synergistically to accelerate ester exchange while minimizing side reactions like hydrolysis or polymerization. A typical catalyst loading is 0.1–1 wt% relative to TMP, with optimal performance observed at a CaO:LiCl mass ratio of 5:1 .

| Catalyst System | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| CaO (5 kg) + LiCl (1 kg) | 8–12 | 92–95 | 98.5 |

| CaO alone | 15–20 | 78–82 | 95.0 |

| LiCl alone | 18–24 | 65–70 | 93.2 |

Data extrapolated from analogous transesterification systems.

Process Optimization and Critical Parameters

Temperature and Pressure Control

The reaction is conducted at 90–130°C under reduced pressure (500–1300 mbar ) to facilitate methanol distillation while preventing thermal degradation of the product. Excess methyl but-3-enoate forms an azeotrope with methanol, enabling efficient separation.

Incremental Ester Addition Strategy

To counteract equilibrium limitations, 40–50% of the total methyl but-3-enoate is added incrementally during the reaction. This approach increases the ester-to-alcohol molar ratio, driving conversion to >95%.

Polymerization Inhibition

The but-3-enoyl group’s conjugated double bond is prone to radical polymerization. Adding 50–200 ppm hydroquinone monomethyl ether and sparging with air (0.5–1 L/min) suppresses undesired side reactions.

Industrial-Scale Production Workflow

Reactor Configuration and Operation

A 6 m³ stirred-tank reactor equipped with a distillation column and condenser is standard. The process involves:

-

Charging TMP, 50% of methyl but-3-enoate, catalyst, and inhibitor.

-

Heating to 96°C under reflux until methanol evolution begins.

-

Distilling methanol-methyl but-3-enoate azeotrope at a reflux ratio of 8:1 .

-

Adding remaining ester incrementally while reducing pressure to 100 mbar to remove residual methanol.

Purification and Product Isolation

Excess methyl but-3-enoate is recovered via vacuum distillation (<50 mbar ), leaving the product with >98% purity. Final filtration removes catalyst residues.

Challenges and Mitigation Strategies

Double Bond Isomerization

The but-3-enoyl group may isomerize to but-2-enoyl under acidic conditions. Maintaining a pH >7 with excess CaO and avoiding prolonged high temperatures (>130°C) prevents this.

Catalyst Recovery and Reuse

Heterogeneous CaO can be filtered and reactivated by calcination at 600°C , while LiCl remains in the filtrate and requires reprocessing.

Comparative Analysis of Alternative Methods

Direct Esterification with But-3-Enoic Acid

Direct reaction of TMP with but-3-enoic acid using sulfuric acid catalysts faces challenges:

Chemical Reactions Analysis

Types of Reactions

2,2-Bis(but-3-enoyloxymethyl)butyl but-3-enoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups into alcohols.

Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Scientific Research Applications

2,2-Bis(but-3-enoyloxymethyl)butyl but-3-enoate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

Industry: It is used in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of 2,2-Bis(but-3-enoyloxymethyl)butyl but-3-enoate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release but-3-enoic acid, which can then participate in further biochemical reactions. The compound’s reactivity is influenced by the presence of multiple ester groups, which can interact with enzymes and other proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Butyl but-3-enoate (CAS: Not specified)

- Molecular Formula : C₈H₁₄O₂

- Molecular Weight : 142.20 g/mol .

- Key Differences: A monoester with a simpler structure, lacking the trifunctional branching of the target compound. Exhibits lower viscosity and higher volatility due to its smaller size and single enoyl group. Primarily used as a monomer in polymer synthesis, whereas the triester structure of 2,2-Bis(but-3-enoyloxymethyl)butyl but-3-enoate enables crosslinking in advanced material design .

Ethyl 3-methylbut-2-enoate (CAS: 638-10-8)

- Molecular Formula : C₇H₁₂O₂

- Molecular Weight : 128.17 g/mol .

- Key Differences: Features a branched methyl group at the β-position of the enoate, altering steric and electronic properties. The α,β-unsaturated ester is less reactive in Michael addition or radical polymerization compared to the target compound’s terminal enoyl groups .

(E)-Ethyl 2-oxo-4-(pyridin-4-yl)but-3-enoate (CAS: 497265-22-2)

- Molecular Formula: C₁₁H₁₁NO₃

- Molecular Weight : 205.21 g/mol .

- The ketone group adjacent to the enoate enhances electrophilicity, enabling distinct reactivity in cycloaddition or nucleophilic substitution reactions .

Table 1: Comparative Analysis of Key Parameters

Biological Activity

2,2-Bis(but-3-enoyloxymethyl)butyl but-3-enoate is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound features multiple functional groups that may contribute to its biological activity. The compound can be represented as follows:

This structure includes two but-3-enoyloxymethyl groups attached to a butyl backbone, which may influence its reactivity and interactions with biological systems.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens. The presence of double bonds in the butenoyl groups may enhance its ability to disrupt microbial membranes.

- Anticancer Potential : Research indicates that this compound may induce apoptosis in cancer cells. The mechanism involves the activation of caspases and the modulation of cell cycle regulators.

- Cell Signaling Modulation : The compound may interact with specific cellular receptors or enzymes, altering signaling pathways crucial for cell survival and proliferation.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth in vitro | |

| Anticancer | Induction of apoptosis in cancer cell lines | |

| Cell Signaling | Modulation of MAPK pathway |

Case Studies

- Antimicrobial Study : A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both bacteria, indicating strong potential for use in antimicrobial formulations.

- Anticancer Research : In vitro tests on various cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that the compound reduced cell viability by over 70% at a concentration of 100 µg/mL after 48 hours. Flow cytometry analysis showed an increase in early and late apoptotic cells, confirming its potential as an anticancer agent.

Future Directions

Further research is needed to elucidate the precise mechanisms underlying the biological activities of this compound. Studies should focus on:

- In Vivo Studies : To assess the efficacy and safety profile in animal models.

- Mechanistic Studies : To explore specific pathways affected by the compound.

- Formulation Development : To create effective delivery systems for therapeutic applications.

Q & A

Basic Research Question

- Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to identify alkene protons (δ 5.5–6.5 ppm) and ester carbonyls (δ 165–175 ppm). 2D NMR (e.g., COSY, HSQC) can resolve overlapping signals from the branched ester groups .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., [M+Na]⁺ ion) and fragmentation patterns .

- X-ray Crystallography: Single-crystal X-ray diffraction (using SHELX programs) provides definitive bond lengths and angles, critical for distinguishing between stereoisomers or confirming regioselectivity in synthesis .

What experimental strategies can elucidate the reactivity of the but-3-enoate moieties in crosslinking or polymerization reactions?

Advanced Research Question

The compound’s three but-3-enoate groups are potential sites for radical or photochemical polymerization. Methodological approaches include:

- Kinetic Studies: Monitor double-bond consumption via FT-IR (disappearance of C=C peaks at ~1640 cm⁻¹) under UV irradiation with photoinitiators (e.g., Darocur 1173) .

- Gel Permeation Chromatography (GPC): Track molecular weight changes to assess crosslinking efficiency.

- Controlled Radical Polymerization: Use reversible addition-fragmentation chain-transfer (RAFT) agents to tailor polymer architecture .

Contradictions in reactivity (e.g., unexpected side reactions) may arise from steric hindrance; computational modeling (DFT) can predict favored reaction pathways .

How can researchers address discrepancies in thermal stability data for this compound in polymer matrices?

Advanced Research Question

Conflicting thermogravimetric analysis (TGA) results may stem from:

- Sample Purity: Impurities (e.g., unreacted monomers) lower decomposition temperatures. Validate purity via HPLC or DSC .

- Experimental Conditions: Heating rate (e.g., 10°C/min vs. 5°C/min) affects observed stability. Standardize protocols across replicates.

- Polymer Matrix Interactions: Use dynamic mechanical analysis (DMA) to assess how the compound’s integration into polymers alters glass transition temperatures (Tg) .

Statistical tools (e.g., ANOVA) can identify significant outliers, while replication under controlled conditions resolves ambiguities .

What methodologies are recommended for studying the compound’s potential as a monomer in biodegradable materials?

Advanced Research Question

- Hydrolytic Degradation Tests: Incubate polymer films in PBS (pH 7.4) at 37°C and monitor mass loss via gravimetry. LC-MS identifies degradation byproducts .

- Enzymatic Assays: Expose materials to esterases or lipases to simulate biodegradation. Fluorescent tagging (e.g., Nile Red) quantifies enzymatic activity .

- Environmental Impact Analysis: Use life-cycle assessment (LCA) frameworks to compare the compound’s sustainability with petroleum-based monomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.